molecular formula C5H8F2O2 B1638920 Methyl 2,2-difluorobutanoate

Methyl 2,2-difluorobutanoate

Cat. No.: B1638920
M. Wt: 138.11 g/mol
InChI Key: UCEIWNYPVCASEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,2-difluorobutanoate (C₅H₈F₂O₂) is a fluorinated ester characterized by two fluorine atoms at the β-position of the butanoate backbone and a methyl ester group. Fluorinated esters are of significant interest in pharmaceutical and agrochemical industries due to fluorine’s ability to enhance metabolic stability, lipophilicity, and bioavailability . The methyl ester group likely confers lower molecular weight and higher volatility compared to ethyl or butyl analogs, influencing its reactivity and handling requirements .

Properties

Molecular Formula

C5H8F2O2

Molecular Weight

138.11 g/mol

IUPAC Name

methyl 2,2-difluorobutanoate

InChI

InChI=1S/C5H8F2O2/c1-3-5(6,7)4(8)9-2/h3H2,1-2H3

InChI Key

UCEIWNYPVCASEM-UHFFFAOYSA-N

SMILES

CCC(C(=O)OC)(F)F

Canonical SMILES

CCC(C(=O)OC)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 2,2-difluorobutanoate with structurally related fluorinated esters and salts, highlighting molecular features and inferred properties:

Compound Name Molecular Formula Molecular Weight CAS Number Key Properties/Applications
This compound* C₅H₈F₂O₂ 150.12 (theoretical) Not provided Hypothesized higher volatility than ethyl/butyl analogs; potential intermediate in drug synthesis.
Ethyl 2,2-difluorobutanoate C₆H₁₀F₂O₂ 152.14 2368-92-5 Flammable liquid (GHS Category 3), skin irritant; used in industrial research .
Butyl 2,2-difluorobutanoate C₈H₁₄F₂O₂ 192.19 1000339-45-6 Higher molecular weight suggests lower volatility; applications in specialty chemicals .
Ethyl 2,2-difluoropentanoate C₇H₁₂F₂O₂ 166.17 136854-22-3 Extended carbon chain increases lipophilicity; potential use in hydrophobic formulations .
Sodium 2,2-difluoro-3-methylbutanoate C₅H₈F₂O₂Na 164.10 CID 20577247 Ionic form enhances water solubility; likely used in biochemical or catalytic applications .

Structural and Functional Differences

  • Conversely, Butyl 2,2-difluorobutanoate’s longer alkyl chain increases hydrophobicity, making it less volatile but more suitable for lipid-based formulations .
  • Fluorine Substitution : The 2,2-difluoro motif in all compounds enhances electronegativity and resistance to enzymatic degradation, a trait exploited in prodrug design .
  • Salt vs. Ester Forms: Sodium 2,2-difluoro-3-methylbutanoate’s ionic nature improves aqueous solubility, contrasting with the organic ester forms, which are more lipid-soluble .

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